![molecular formula C25H33IN4O3 B14210473 L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824405-70-1](/img/structure/B14210473.png)
L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is a synthetic peptide compound It is composed of the amino acids leucine, alanine, and phenylalanine, with an iodophenylmethyl group attached to the nitrogen atom of the phenylalanine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide typically involves the stepwise coupling of the amino acids leucine, alanine, and phenylalanine. The iodophenylmethyl group is introduced through a specific iodination reaction. The general synthetic route includes:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reactions: The protected amino acids are coupled using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Iodination: The iodophenylmethyl group is introduced through an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers may be used to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenylmethyl group can be oxidized to form iodophenylmethyl alcohol or iodophenylmethyl ketone.
Reduction: The peptide bonds can be reduced to form the corresponding amines.
Substitution: The iodine atom in the iodophenylmethyl group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols (R-SH) or amines (R-NH2) in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Iodophenylmethyl alcohol, iodophenylmethyl ketone.
Reduction: Corresponding amines.
Substitution: Thiophenylmethyl or aminophenylmethyl derivatives.
Applications De Recherche Scientifique
L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or a therapeutic peptide.
Industry: Utilized in the development of peptide-based materials and as a precursor for the synthesis of more complex peptides.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenylmethyl group may enhance the compound’s binding affinity to these targets. The peptide can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucyl-L-alanine: A dipeptide composed of leucine and alanine.
L-Leucyl-L-alanyl-N5-(diaminomethylene)-L-ornithine: A tripeptide with a diaminomethylene group.
L-Leucyl-L-phenylalanine: A dipeptide composed of leucine and phenylalanine.
Uniqueness
L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is unique due to the presence of the iodophenylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
824405-70-1 |
|---|---|
Formule moléculaire |
C25H33IN4O3 |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22-/m0/s1 |
Clé InChI |
WAXLFWSBTWUJNY-HSQYWUDLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


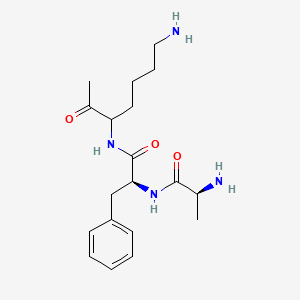
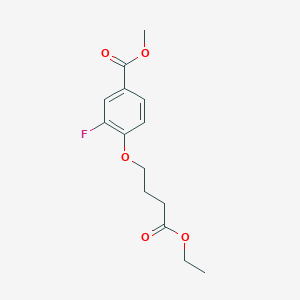
![3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210408.png)
![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-](/img/structure/B14210432.png)
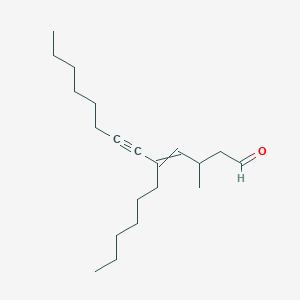
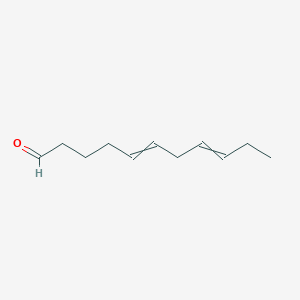

![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)

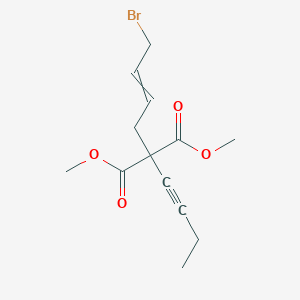
![4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide](/img/structure/B14210459.png)

![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
